![molecular formula C21H28ClN3O7S B1667698 Bacampicillin hydrochloride CAS No. 37661-08-8](/img/structure/B1667698.png)
Bacampicillin hydrochloride
Descripción general
Descripción
Bacampicillin hydrochloride is a penicillin antibiotic . It is a prodrug of ampicillin with improved oral bioavailability . It was sold under the brand names Spectrobid (Pfizer) and Penglobe (AstraZeneca) . In 2015, Pfizer discontinued Spectrobid, and no generic manufacturer has taken over production . Bacampicillin is thus unavailable in the United States, and is no longer FDA approved .
Synthesis Analysis
Bacampicillin is a semi-synthetic antibiotic related to penicillin . The synthesis of Bacampicillin involves reacting an azidopenicillin sodium salt with a mixed carbonate ester prepared from acetaldehyde and ethyl chloroformate . This reaction gives an ester, which is then reduced with hydrogen and a suitable catalyst to produce bacampicillin . Both enantiomers are active .Molecular Structure Analysis
The molecular formula of this compound is C21H27N3O7S . Its molar mass is 465.52 g/mol . The IUPAC name is 1-Ethoxycarbonyloxyethyl (2S,5R)-6-[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .Chemical Reactions Analysis
During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall . It is microbiologically active as ampicillin .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 501.98 . The compound shows strong IR absorption at 2090 cm-1 and 1780-1750 cm-1, indicating the presence of azido group and β-lactam and ester carbonyls .Aplicaciones Científicas De Investigación
1. Pharmacological Studies
- Bacampicillin's Pharmacokinetics: Studies have focused on understanding the pharmacokinetics of bacampicillin, comparing it with ampicillin and other antibiotics. For example, Neu et al. (1981) examined the pharmacokinetics of bacampicillin, highlighting its absorption and metabolic profiles (Neu et al., 1981).
- Transport Mechanisms: Oda et al. (2007) investigated the transport of bacampicillin in Caco-2 cells, revealing insights into its absorption mechanisms and interactions with other compounds, such as thiamine (Oda et al., 2007).
2. Comparative Clinical Pharmacology
- Bioavailability Comparisons: Magni et al. (2005) conducted a comparative clinical pharmacology study of bacampicillin and high oral doses of ampicillin, providing data on their bioavailability and efficacy (Magni et al., 2005).
- In Vivo Activity: Ekström et al. (2005) compared the in vivo activity of bacampicillin with amoxycillin in experimental infection models, offering insights into their therapeutic efficacy (Ekström et al., 2005).
3. Efficacy in Specific Infections
- Experimental Pyelonephritis: Ritzerfeld (2005) evaluated the efficacy of bacampicillin and ampicillin in experimental pyelonephritis in rats, highlighting bacampicillin's therapeutic advantages (Ritzerfeld, 2005).
- Impact on Human Flora: Heimdahl et al. (2005) studied the effect of bacampicillin on human mouth, throat, and colon flora, providing insights into its impact on human microbiota (Heimdahl et al., 2005).
4. Pharmacokinetic Studies
- Pharmacokinetics in Healthy Subjects: Hui (2001) conducted a study to understand the pharmacokinetics of bacampicillin tablets in healthy subjects, which is essential for determining optimal dosing strategies (Hui, 2001).
5. Drug Interaction and Absorption Studies
- Interaction with Other Drugs: Sjövall et al. (2004) explored how oral cyclacillin interacts with the absorption of oralampicillin, amoxycillin, and bacampicillin, shedding light on the complexities of drug interactions and absorption dynamics (Sjövall et al., 2004).
6. Penetration and Distribution Studies
- Penetration into Bronchial Secretions: Bergogne-Bérézin et al. (2005) researched the penetration of ampicillin into human bronchial secretions after the administration of bacampicillin, which is crucial for treating respiratory infections (Bergogne-Bérézin et al., 2005).
- Penetration into Urethral and Cervical Secretions: Kallings et al. (2005) studied the penetration of ampicillin into urethral and cervical secretions after oral administration of bacampicillin, important for treating genitourinary infections (Kallings et al., 2005).
7. Therapeutic Efficacy in Specific Conditions
- Efficacy in Urinary Tract Infections: Müller-Ehrenberg and Müller (2005) conducted a double-blind comparison of the efficacy and tolerance of bacampicillin and ampicillin in urinary tract infections, providing valuable clinical data (Müller-Ehrenberg & Müller, 2005).
- Efficacy in Gonorrhoea: Wallin et al. (2005) performed a dose-response study with bacampicillin in uncomplicated gonorrhoea, contributing to the understanding of its effectiveness in sexually transmitted infections (Wallin et al., 2005).
8. Antibacterial Chemotherapy Studies
- Bacterial Elimination During Chemotherapy: Helm et al. (2005) examined the elimination of bacteria during antibacterial chemotherapy with bacampicillin, providing insights into its bactericidal properties (Helm et al., 2005).
Mecanismo De Acción
Target of Action
Bacampicillin hydrochloride is a prodrug of ampicillin . Its primary target is the bacterial cell wall. More specifically, it inhibits the biosynthesis of cell wall mucopeptides .
Mode of Action
This compound is microbiologically inactive. During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts bacampicillin into its active form, ampicillin . Ampicillin then exerts a bactericidal action by inhibiting the biosynthesis of cell wall mucopeptides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of bacterial cell walls. By inhibiting the formation of cell wall mucopeptides, bacampicillin disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
This compound is rapidly and almost completely absorbed . Peak absorption occurs 45 minutes to 1 hour after administration . This is faster than the peak absorption of ampicillin, which occurs at 2 hours . Peak serum levels after a 400-mg dose of bacampicillin are 6–8 µg/ml, and after an 800-mg dose, they are 11–14 µg/ml . These peak levels are twofold greater than those achieved with equimolar doses of ampicillin . The drug is metabolized in the liver , and 75% is eliminated as ampicillin in the urine within 8 hours .
Result of Action
The bactericidal action of this compound results in the death of susceptible bacteria, thereby helping to clear infections. It is used to treat various bacterial infections in the body, such as respiratory infections, skin and subcutaneous tissue infections, urinary tract infections, and acute uncomplicated gonococcal urethritis .
Action Environment
The action of this compound is influenced by the presence of esterases in the intestinal wall, which are necessary for the conversion of bacampicillin into its active form, ampicillin . The drug’s absorption and efficacy may also be affected by factors that influence gastrointestinal transit time and the activity of intestinal esterases.
Safety and Hazards
Bacampicillin hydrochloride may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
As of now, Bacampicillin is unavailable in the United States, and is no longer FDA approved . The future of Bacampicillin hydrochloride largely depends on the interest of pharmaceutical companies in producing this drug. As antibiotic resistance becomes a growing concern, there may be renewed interest in older antibiotics like Bacampicillin.
Propiedades
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVTXAGTHUECPN-ANBBSHPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50972-17-3 (Parent) | |
Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045466 | |
Record name | Bacampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37661-08-8 | |
Record name | Bacampicillin-hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACAMPICILLIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of bacampicillin hydrochloride?
A1: this compound itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]
Q2: How is this compound absorbed and metabolized in the body?
A2: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]
Q3: How is this compound eliminated from the body?
A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]
Q4: Does this compound affect the pharmacokinetics of other drugs?
A4: Co-administration of this compound with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.
Q5: What is known about the stability of this compound in aqueous solutions?
A5: Studies on the stability of this compound suspension have revealed that both total and dissolved this compound decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of this compound in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []
Q6: How does the formulation of this compound impact its bioavailability?
A6: Several studies have investigated different formulations of this compound to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating this compound with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]
Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of this compound. []
Q7: What analytical methods are used to quantify this compound?
A7: Several methods have been employed for the analysis of this compound:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of this compound to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []
Q8: What are the mechanisms of resistance to this compound?
A9: Resistance to this compound, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.